molecular formula C6H4INO4 B10840383 1-Iodyl-4-nitro-benzene

1-Iodyl-4-nitro-benzene

Cat. No.: B10840383
M. Wt: 281.00 g/mol
InChI Key: BMXXYWBYOJKMLW-UHFFFAOYSA-N
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Description

1-Iodo-4-nitrobenzene (CAS 636-98-6) is a substituted benzene derivative featuring an iodine atom at the 1-position and a nitro group (-NO₂) at the 4-position. Its molecular formula is C₆H₄INO₂, with a molecular weight of 249.007 g/mol . The compound is a key intermediate in organic synthesis, pharmaceuticals, and dye manufacturing due to its electron-withdrawing nitro group, which directs electrophilic substitution reactions. The iodine substituent also enhances its utility in cross-coupling reactions, such as Ullmann and Suzuki couplings, where it acts as a leaving group .

Preparation Methods

1-Iodyl-4-nitro-benzene can be synthesized through several methods. One common laboratory method involves the diazotization of 4-nitroaniline followed by a Sandmeyer reaction. The process includes the following steps :

    Diazotization: 4-nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Sandmeyer Reaction: The diazonium salt is then reacted with potassium iodide to replace the diazonium group with an iodine atom, forming this compound.

Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Iodyl-4-nitro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Oxidation Reactions: The iodine atom can be oxidized to form iodyl derivatives under specific conditions

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, potassium iodide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodyl-4-nitro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodyl-4-nitro-benzene involves its ability to undergo substitution and reduction reactions. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The iodine atom can participate in various oxidative processes, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

The structural and functional analogs of 1-iodo-4-nitrobenzene include nitrobenzene derivatives with varying substituents. Below is a detailed comparison of their properties, reactivity, and applications:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Hazards/Regulatory Notes
1-Iodo-4-nitrobenzene C₆H₄INO₂ 249.007 Iodo (C1), Nitro (C4) Organic synthesis, pharmaceuticals Limited hazard data reported
1-Iodo-4-methoxy-2-nitrobenzene C₇H₆INO₃ ~279.03 Iodo (C1), Methoxy (C4), Nitro (C2) Crystallography studies No specific hazard data available
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ 157.55 Chloro (C1), Nitro (C4) Pesticide synthesis Carcinogenicity reported in studies
1-Ethoxy-4-nitrobenzene C₈H₉NO₃ 167.16 Ethoxy (C1), Nitro (C4) Solvent, intermediate in dye chemistry Limited toxicity data
1-Butyl-4-nitrobenzene C₁₀H₁₃NO₂ 179.21 Butyl (C1), Nitro (C4) Polymer research No hazard data reported
1-Isocyanato-2-methyl-4-nitrobenzene C₉H₇N₂O₃ 191.17 Isocyanato (C1), Methyl (C2), Nitro (C4) Polyurethane research Irritant (skin/eyes)
1-Benzyloxy-4-nitrobenzene C₁₃H₁₁NO₃ 229.23 Benzyloxy (C1), Nitro (C4) Photochemical reactions Requires respiratory protection
1-(Benzylsulfanyl)-4-nitrobenzene C₁₃H₁₁NO₂S 245.30 Benzylsulfanyl (C1), Nitro (C4) Thiol-ene chemistry No specific hazard data

Key Findings

Reactivity Differences: Electrophilic Substitution: The nitro group in 1-iodo-4-nitrobenzene deactivates the benzene ring, directing further substitution to the meta position. In contrast, methoxy or ethoxy substituents (e.g., 1-ethoxy-4-nitrobenzene) are electron-donating, activating the ring for ortho/para substitution . Leaving Group Potential: Iodo and chloro substituents (1-iodo-4-nitrobenzene and 1-chloro-4-nitrobenzene) facilitate nucleophilic aromatic substitution, but iodine’s larger atomic radius enhances its leaving group ability compared to chlorine .

Hazard Profiles: 1-Chloro-4-nitrobenzene is flagged for carcinogenicity in long-term exposure studies, necessitating stringent handling protocols . 1-Isocyanato-2-methyl-4-nitrobenzene poses risks of respiratory and dermal irritation due to its isocyanato group, requiring use in fume hoods .

Applications :

  • Pharmaceuticals : 1-Iodo-4-nitrobenzene is pivotal in synthesizing iodinated aromatic drugs, while 1-benzyloxy-4-nitrobenzene serves as a UV-activated protecting group in photolabile prodrugs .
  • Materials Science : 1-Isocyanato-2-methyl-4-nitrobenzene is used in polyurethane coatings due to its dual functional groups (isocyanato and nitro) .

Table 2: Comparative Reactivity and Stability

Compound Thermal Stability Solubility (Polar Solvents) Reactivity with Grignard Reagents
1-Iodo-4-nitrobenzene Moderate Low High (via iodine displacement)
1-Chloro-4-nitrobenzene High Moderate Moderate
1-Benzyloxy-4-nitrobenzene Low High Low (stable under basic conditions)

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Iodyl-4-nitro-benzene, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves iodination of nitrobenzene derivatives using iodine-based oxidizing agents under controlled conditions. A two-step approach may include nitration followed by iodination. To ensure purity:

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
  • Validate purity via HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards .
  • Confirm crystallinity via X-ray diffraction (SHELX refinement) to rule out amorphous impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and iodyl (O=I=O, ~900 cm⁻¹) functional groups. Reference NIST spectral libraries for nitrobenzene derivatives .
  • NMR : Use ¹³C NMR to confirm aromatic substitution patterns (e.g., para-substitution via coupling constants) and iodobenzene resonance signals (δ ~90–100 ppm for C-I) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from iodine (m/z 127) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and closed systems to avoid inhalation/contact .
  • Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to potential oxidative hazards .
  • Store in amber glass containers at 4°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer :

  • Use SHELXL for refinement, testing multiple models (e.g., disorder, twinning) .
  • Cross-validate with DFT-calculated bond lengths (e.g., I-O vs. I=O) to identify discrepancies .
  • Apply Hirshfeld surface analysis to assess intermolecular interactions affecting packing .

Q. What computational methods optimize electronic structure modeling of this compound?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311++G**) to model charge distribution and frontier orbitals. Compare with experimental UV-Vis spectra (λmax ~300 nm for nitro groups) .
  • Use molecular dynamics (MD) simulations to study solvent effects on reactivity in polar aprotic solvents (e.g., DMSO) .

Q. How can multi-step synthesis yields of this compound be improved?

  • Methodological Answer :

  • Optimize iodination step: Use I₂/HIO₃ in acetic acid at 60°C for 12 hours (monitor via TLC) .
  • Employ DoE (Design of Experiments) to test variables (temperature, stoichiometry) and reduce byproducts .
  • Use in-situ FTIR to track nitro-to-iodyl conversion and terminate reactions at >95% completion .

Properties

Molecular Formula

C6H4INO4

Molecular Weight

281.00 g/mol

IUPAC Name

1-iodyl-4-nitrobenzene

InChI

InChI=1S/C6H4INO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H

InChI Key

BMXXYWBYOJKMLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])I(=O)=O

Origin of Product

United States

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